(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Description
(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
(1-propyltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-3-10-5-6(4-7)8-9-10;;/h5H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVSEDSMHBLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-propyl-1H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce primary amines.
Scientific Research Applications
(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- (1-methyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Uniqueness
(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific propyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Biological Activity
(1-Propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a synthetic organic compound notable for its diverse biological activities, attributed to its unique triazole ring structure. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring with a propyl group at the 1-position and a methanamine group at the 4-position. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is .
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains. Its triazole structure is known to interfere with fungal cell wall synthesis and bacterial protein synthesis .
- Antiviral Properties : Preliminary studies suggest that derivatives of triazoles can exhibit antiviral activity by inhibiting viral replication mechanisms .
- Anticancer Potential : The compound's ability to modulate biochemical pathways may contribute to its anticancer effects. Research has focused on its interactions with specific molecular targets involved in cancer progression .
The mechanism of action for this compound involves:
- Interaction with Proteins : The nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in proteins, potentially altering their functions .
- Coordination Chemistry : As a ligand, it can coordinate with metal ions, enhancing its reactivity and biological efficacy .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methyltriazole | Structure | Known for antifungal properties |
| 4-Amino-1H-triazole | Structure | Used as a herbicide |
| 4-Methylthio-1H-triazole | Structure | Exhibits antibacterial activity |
The presence of both amine and triazole functionalities in this compound enhances its solubility and biological activity compared to simpler triazoles .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
- Antiviral Activity : Research highlighted that triazole derivatives could inhibit viral enzymes crucial for replication. This suggests that this compound may be explored further for antiviral drug development .
- Cancer Research : Investigations into the compound's effect on cancer cell lines revealed significant cytotoxicity against certain types of tumors. The underlying mechanisms are being studied to identify specific pathways influenced by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
